molecular formula C8H14N2O3 B14035798 4-Isopropyl-5-nitropiperidin-2-one

4-Isopropyl-5-nitropiperidin-2-one

Cat. No.: B14035798
M. Wt: 186.21 g/mol
InChI Key: VZFAYXHSSBSJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-5-nitropiperidin-2-one is a cyclic amide (lactam) derived from piperidine, featuring an isopropyl group at the 4-position and a nitro group at the 5-position. The compound’s structure combines a six-membered ring with substituents that influence its electronic and steric properties. The isopropyl group contributes to steric bulk, which may affect solubility, crystallinity, and interactions with biological targets.

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

5-nitro-4-propan-2-ylpiperidin-2-one

InChI

InChI=1S/C8H14N2O3/c1-5(2)6-3-8(11)9-4-7(6)10(12)13/h5-7H,3-4H2,1-2H3,(H,9,11)

InChI Key

VZFAYXHSSBSJIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)NCC1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-Isopropyl-5-nitropiperidin-2-one can be achieved through various synthetic routes. One common method involves the nitration of 4-isopropylpiperidin-2-one using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and solvents to enhance the efficiency of the nitration process.

Chemical Reactions Analysis

4-Isopropyl-5-nitropiperidin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, where the isopropyl group may be oxidized to form corresponding alcohols or ketones.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Isopropyl-5-nitropiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropyl-5-nitropiperidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity by participating in redox reactions and forming reactive intermediates that interact with cellular components. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges: The isopropyl group complicates regioselective functionalization of the piperidinone ring.
  • Lack of In Vivo Data : Most studies focus on in vitro reactivity; pharmacokinetic and toxicity profiles remain uncharacterized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.